molecular formula C12H18N2 B086057 1-(2,4-Dimethylphenyl)Piperazine CAS No. 1013-76-9

1-(2,4-Dimethylphenyl)Piperazine

Cat. No.: B086057
CAS No.: 1013-76-9
M. Wt: 190.28 g/mol
InChI Key: RUIMBVCRNZHCRQ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)Piperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Activity and Fingerprint Applications : Benzyl and Sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a compound related to 1-(2,4-Dimethylphenyl)Piperazine, have been studied for antibacterial, antifungal, anthelmintic activities and latent fingerprint analysis. Some compounds displayed significant biological activities and could be used in fingerprint detection on various surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

  • Characterization of Organic Cation Hydrogensulfates : Research on organic cation hydrogensulfates, including 1-(2,5-dimethylphenyl)piperazine and 1-(2,3-dimethylphenyl)piperazine, was conducted. These compounds were characterized using various techniques like X-ray diffraction and spectroscopic investigations, contributing to the understanding of their structures and properties (Arbi et al., 2017).

  • Pharmacological Effects in Depression Treatment : 1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine (Lu AA21004) is a novel compound with potential for treating major depressive disorder. It acts as a serotonin receptor antagonist and agonist, and a serotonin transporter inhibitor. This compound has shown antidepressant- and anxiolytic-like effects in various tests (Mørk et al., 2012).

  • Synthesis and Characterization for Potential Applications : The synthesis of 1-(2,3-dimethylphenyl)piperazine and related compounds has been studied for potential application in various fields including pharmaceuticals. These studies focus on efficient synthetic routes and characterizing the compounds' structures (Zhou Xin, 2007).

  • Synthesis of Piperazine-Based Dithiocarbamates for Anticancer Activities : Piperazine-based dithiocarbamates have been synthesized and evaluated for their anticancer, thrombolytic, and hemolytic activities. These compounds, including those with this compound moieties, have shown potential as pharmacologically active drugs (Hafeez et al., 2022).

  • Antimyotonic Agents : Constrained analogues of tocainide containing 1-Benzyl-N-(2,6-dimethylphenyl)piperidine and 4-benzyl-N-(2,6-dimethylphenyl)piperazine have been synthesized as potential skeletal muscle sodium channel blockers for the development of antimyotonic agents (Catalano et al., 2008).

  • Potential Use in Atrial Fibrillation : Ranolazine (N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-[2-methoxyphenoxy]propyl)piperazin-1-yl]acetamide) has been proposed for potential use in the treatment of atrial fibrillation based on evidence from pre-clinical and clinical studies (Hancox & Doggrell, 2010).

Mechanism of Action

Target of Action

1-(2,4-Dimethylphenyl)Piperazine is a compound that has been found to interact with several targets. It has a high affinity for recombinant human 5-HT (1A), 5-HT (1B), 5-HT (3A), 5-HT (7), and noradrenergic β (1) receptors, and the serotonin (5-HT) transporter (SERT) . These targets play crucial roles in various physiological processes, including mood regulation, sleep, and cognition.

Mode of Action

The compound exhibits different modes of action depending on the target. It displays antagonistic properties at 5-HT (3A) and 5-HT (7) receptors, partial agonist properties at 5-HT (1B) receptors, and agonistic properties at 5-HT (1A) receptors . Additionally, it shows potent inhibition of SERT . This multimodal action allows the compound to influence multiple pathways and produce a range of effects.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By acting on 5-HT receptors and SERT, it influences the serotonergic system, which is involved in mood regulation and other cognitive functions . The exact downstream effects of these interactions are complex and depend on the specific receptor subtype and cellular context.

Pharmacokinetics

The piperazine moiety, which is part of the compound’s structure, is known to be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability. More research is needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse due to its multimodal action. For instance, its antagonistic action on 5-HT (3A) and 5-HT (7) receptors and its agonistic action on 5-HT (1A) receptors could lead to changes in neuronal signaling and ultimately influence mood and cognition . Its inhibition of SERT could increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling .

Safety and Hazards

1-(2,4-Dimethylphenyl)Piperazine is considered hazardous . It causes severe skin burns and eye damage . It is harmful if swallowed or in contact with skin . In case of contact, immediate medical attention is required . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIMBVCRNZHCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143830
Record name 1-(2,4-Xylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-76-9
Record name 1-(2,4-Dimethylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Xylyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Xylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-xylyl)piperazine
Source European Chemicals Agency (ECHA)
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Record name 1-(2,4-Xylyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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